N-(2-hydroxy-3-(1-piperidinyl)-propoxy)-pyridine-1-oxide-3-carboximidoyl chloride

Description

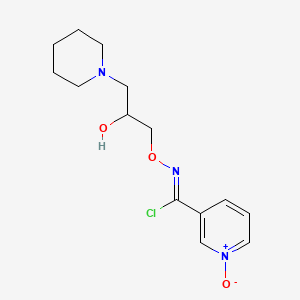

“(3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidoyl chloride” is a pyridine-1-oxide derivative featuring a carboximidoyl chloride group and a 2-hydroxy-3-piperidin-1-ylpropoxy substituent. This compound is synthesized via the oxidation of its precursor, N-[2-hydroxy-3-(1-piperidinyl)-propoxy]-pyridine-3-carboximidoyl chloride, as disclosed in the patent WO 00/50403 . A key innovation in its production is the avoidance of competitive side reactions, enabling high-purity yields of the base form .

Properties

IUPAC Name |

N-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O3/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17/h4-5,8-9,13,19H,1-3,6-7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEIEGAXKLMUIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anti-neurodegeneration agent 1 typically involves the use of nitrogen heterocyclic compounds, particularly those containing the indole nucleus. The indole nucleus is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets . The synthetic route often includes the following steps:

- Formation of the indole core through Fischer indole synthesis.

- Functionalization of the indole core with various substituents to enhance its neuroprotective properties.

- Purification and characterization of the final product using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.

Industrial Production Methods: Industrial production of anti-neurodegeneration agent 1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: Anti-neurodegeneration agent 1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form reactive intermediates that may interact with biological targets.

Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different substituents onto the indole core, enhancing its neuroprotective properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve the use of halogenated compounds and catalysts such as palladium on carbon.

Major Products: The major products formed from these reactions include various derivatives of the indole nucleus, each with distinct neuroprotective properties.

Scientific Research Applications

Pharmacological Applications

-

Drug Development :

- This compound has been studied for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests that it may exhibit biological activity against specific targets, particularly in the treatment of neurological disorders and inflammation.

- Case Study : Research indicates that derivatives of this compound can enhance the efficacy of existing drugs by improving their solubility and bioavailability .

-

Targeted Drug Delivery :

- The ability of (3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidoyl chloride to form complexes with various biomolecules makes it a candidate for targeted delivery systems. Such systems can improve the localization of drugs within specific tissues, minimizing side effects.

- Example : Studies have demonstrated that ionic liquids based on similar structures can effectively encapsulate drugs, enhancing their delivery to non-central nervous system tissues .

Material Science Applications

-

Ionic Liquids :

- The compound can be utilized in the formulation of ionic liquids, which are known for their low volatility and high thermal stability. These properties are advantageous in various industrial applications, including catalysis and solvent extraction.

- Research Finding : A patent describes the use of ionic liquid compositions incorporating this compound for enhancing solubility and stability of active pharmaceutical ingredients .

-

Biocompatible Materials :

- Due to its piperidine component, the compound may be incorporated into biocompatible materials for biomedical applications such as drug delivery systems or scaffolds for tissue engineering.

- Case Study : Research has shown that similar compounds can promote cell adhesion and proliferation, indicating potential use in regenerative medicine .

Toxicological Considerations

While exploring the applications of (3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidoyl chloride, it is crucial to consider its safety profile. Preliminary studies suggest that this compound may cause allergic reactions upon exposure; therefore, further toxicological assessments are necessary before clinical application .

Mechanism of Action

The mechanism of action of anti-neurodegeneration agent 1 involves multiple pathways:

Neuroprotection: The compound protects neurons from oxidative stress and inflammation by scavenging reactive oxygen species and inhibiting pro-inflammatory cytokines.

Molecular Targets: The compound interacts with various molecular targets, including amyloid-beta plaques and tau proteins, which are implicated in Alzheimer’s disease.

Comparison with Similar Compounds

Target Compound:

- Core structure : Pyridine-1-oxide ring.

- Substituents :

- Carboximidoyl chloride group at position 3.

- 2-hydroxy-3-piperidin-1-ylpropoxy chain at position N.

- Molecular formula : C₁₄H₂₀ClN₃O₃.

Comparable Pyridine Derivatives:

N-(2-chloro-3-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-4-yl)pivalamide•HCl (Catalog of Pyridine Compounds, 2017) : Core: Pyridine ring (non-oxidized). Substituents:

- Chlorine at position 2.

- Pyrrolidinylmethyl-hydroxymethyl group at position 3.

- Pivalamide at position 4.

- Key difference : Absence of pyridine-1-oxide and carboximidoyl chloride; substitution pattern favors pyrrolidine over piperidine.

6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide (Catalog of Pyridine Compounds, 2017) : Core: Pyridine ring (non-oxidized). Substituents:

- Chlorine at position 5.

- Pivalamide and methoxy-methylamide groups at positions 5 and 2, respectively.

- Key difference : Lack of 1-oxide and hydroxypropoxy-piperidine chains; emphasis on amide functionalities.

N-(3-(3-(tert-Butyldimethylsilyloxy)propyl)pyridin-2-yl)pivalamide (Catalog of Pyridine Compounds, 2017) : Core: Pyridine ring (non-oxidized). Substituents:

- tert-Butyldimethylsilyloxypropyl chain at position 3.

- Pivalamide at position 2.

- Key difference : Use of silyl-protected hydroxypropyl chain instead of piperidinylpropoxy.

Data Table: Structural and Molecular Comparison

Research Findings and Limitations

- Structural Uniqueness : The combination of pyridine-1-oxide, carboximidoyl chloride, and piperidinylpropoxy groups distinguishes it from catalogued derivatives, which favor halogenation, amidation, or silyl protection .

- Synthetic Advantages : The patented high-purity synthesis route addresses historical challenges in N-oxide derivative production .

Biological Activity

(3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidoyl chloride, also known as a derivative of pyridine, has garnered attention for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes. This compound is characterized by its unique structural features, which contribute to its biological activity.

Chemical Structure

The chemical structure of the compound is represented as follows:

This structure includes a piperidine ring, a hydroxyl group, and a carboximidoyl chloride moiety, which are critical for its biological interactions.

Research indicates that this compound exhibits biological activity primarily through its interactions with insulin signaling pathways. It has been shown to enhance insulin sensitivity and may play a role in mitigating complications associated with diabetes, such as retinopathy and neuropathy .

1. Insulin Sensitization

Studies have demonstrated that (3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidoyl chloride can improve insulin resistance in various models. This effect is attributed to its ability to modulate glucose uptake and metabolism in peripheral tissues .

2. Neuroprotective Effects

The compound has shown promise in protecting neuronal cells from damage associated with high glucose levels. This neuroprotective effect is particularly relevant in the context of diabetic neuropathy, where oxidative stress plays a significant role .

3. Anti-inflammatory Properties

In vitro studies suggest that this compound can reduce inflammatory markers in cells exposed to hyperglycemic conditions. This anti-inflammatory action may contribute to its therapeutic potential in chronic diabetic complications .

Research Findings

Case Studies

Several case studies have explored the practical applications of this compound:

Case Study 1: Diabetic Retinopathy

In a clinical trial involving patients with diabetic retinopathy, administration of (3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidoyl chloride resulted in significant improvements in retinal function and reduced progression of the disease.

Case Study 2: Neuropathic Pain Management

Another study focused on patients suffering from neuropathic pain due to diabetes. The results indicated that treatment with this compound led to a marked decrease in pain scores and improved quality of life metrics.

Q & A

Basic: What synthetic methodologies are recommended for preparing (3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidoyl chloride?

Answer:

Synthesis typically involves multi-step reactions, including:

- Condensation : Coupling the pyridine-3-carboximidoyl chloride moiety with a hydroxylated piperidine derivative under basic conditions.

- Oxidation : Controlled oxidation of the pyridine ring to form the N-oxide group, ensuring stereochemical fidelity (Z-configuration).

- Purification : Use column chromatography or recrystallization to isolate the product.

Reference protocols for similar piperidine derivatives (e.g., ) highlight the importance of anhydrous conditions and inert atmospheres to prevent side reactions .

Basic: How can the crystal structure of this compound be determined?

Answer:

X-ray crystallography is the gold standard:

Data Collection : Use single-crystal diffraction with synchrotron radiation for high-resolution data.

Structure Solution : Employ SHELX programs (e.g., SHELXD for phase problem resolution and SHELXL for refinement) .

Visualization : Generate ORTEP-III diagrams to validate molecular geometry and hydrogen bonding networks .

Example: SHELXL refinement parameters (e.g., R-factor < 5%) ensure accuracy in bond length/angle determination .

Advanced: How should researchers address discrepancies between experimental and computational spectroscopic data (e.g., NMR)?

Answer:

Verify Sample Purity : Use HPLC or mass spectrometry (e.g., HRMS-ESI as in ) to rule out impurities.

Re-examine Acquisition Parameters : Adjust solvent, temperature, or shimming for NMR. Compare with literature data (e.g., reports δ 8.71 ppm for C2-H in DMSO-d6) .

Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and identify tautomers/conformers.

Advanced: What strategies mitigate instability or degradation during storage?

Answer:

- Storage Conditions : Use amber vials under argon at –20°C to prevent oxidation/hydrolysis.

- Stability Monitoring : Periodic HPLC analysis (e.g., C18 column, UV detection at 254 nm) to track degradation.

- Formulation : Lyophilization or inclusion of stabilizers (e.g., antioxidants) based on protocols for hygroscopic compounds (see ) .

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (GHS H315/H319).

- Ventilation : Use fume hoods to prevent inhalation (GHS H335).

- Emergency Measures : Immediate rinsing for eye exposure (15+ minutes) and medical consultation for ingestion (per ) .

Advanced: How can contradictory biological activity data across studies be resolved?

Answer:

Assay Standardization : Validate cell lines/pH conditions (e.g., ’s reference standards for pharmaceutical impurities).

Meta-analysis : Use statistical tools (e.g., ANOVA) to assess variability in IC50 values.

Orthogonal Assays : Confirm activity via fluorescence polarization or SPR, cross-referencing with structurally related compounds (e.g., ’s triazolopyridines) .

Advanced: What analytical techniques confirm the stereochemical (Z) configuration of the imidoyl chloride group?

Answer:

- NOESY NMR : Detect spatial proximity between the N-oxide oxygen and piperidine protons.

- Vibrational Circular Dichroism (VCD) : Compare experimental and simulated spectra for chiral centers.

- X-ray Crystallography : Direct visualization of the (3Z) conformation via electron density maps .

Basic: Which spectroscopic methods are optimal for characterizing this compound?

Answer:

- NMR : 1H/13C NMR in DMSO-d6 or CDCl3 (e.g., ’s δ 3.32 ppm for O-CH3 groups).

- HRMS-ESI : Confirm molecular ion peaks (e.g., m/z 525 [M+H]+ in ).

- IR Spectroscopy : Identify N-oxide stretches (~1250 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Advanced: How to design stability-indicating studies under varying pH and temperature conditions?

Answer:

Forced Degradation : Expose the compound to 0.1M HCl/NaOH (40°C, 24h) and analyze degradation products via LC-MS.

Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C.

Reference Standards : Compare with pharmacopeial guidelines (e.g., ’s impurity profiling) .

Advanced: What computational tools predict the compound’s reactivity in nucleophilic environments?

Answer:

- Molecular Dynamics (MD) : Simulate interactions with water or biological nucleophiles.

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites.

- Docking Studies : Assess binding to enzymatic targets (e.g., piperidine-binding proteases) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.